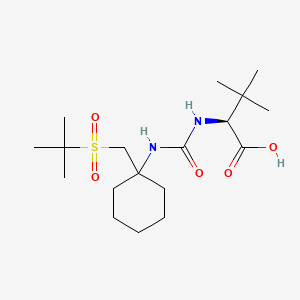

叔丁基 3-((叔丁氧羰基)氨基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

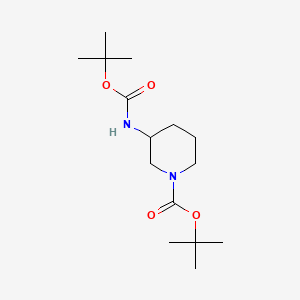

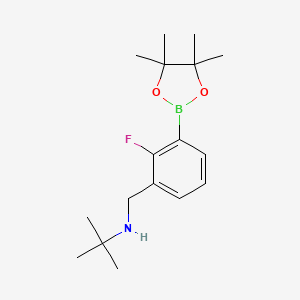

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1263078-12-1 . It has a molecular weight of 300.4 . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (3R)-3- [ (tert-butoxycarbonyl)amino]-1-piperidinecarboxylate . The InChI code is 1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3, (H,16,18)/t11-/m1/s1 .Physical and Chemical Properties Analysis

This compound has a boiling point of 397.5°C at 760 mmHg . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .科学研究应用

N-杂环化合物的对映选择性合成

手性磺酰胺,特别是叔丁磺酰胺,在胺及其衍生物(包括哌啶、吡咯烷和氮杂环丁烷)的不对称合成中至关重要。由于其结构多样性和治疗应用,这些化合物是创建许多天然产物和药物的基础 (Philip, Radhika, Saranya, & Anilkumar, 2020)。

凡德他尼的合成

治疗剂凡德他尼的合成过程以叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-甲酸酯为关键中间体。该过程展示了该化合物在实现高产率和商业可行的药物生产途径中的作用 (Mi, 2015)。

合成抗氧化剂的环境和健康影响

合成的酚类抗氧化剂 (SPA),包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 等化合物,已对其环境出现、人体接触和毒性进行了研究。研究表明需要了解它们的环境行为和潜在健康影响,以开发更安全、对环境损害更小的抗氧化剂 (Liu & Mabury, 2020)。

天然化合物的抗癌和抗菌特性

天然代谢物,包括具有叔丁基的那些,被探索其作为抗氧化剂、抗癌、抗菌和抗菌剂的潜力。这突出了含叔丁基化合物的在创建用于各种治疗目的的生物活性分子中的应用 (Dembitsky, 2006)。

安全和危害

作用机制

Target of Action

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a complex organic compound that is used in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of inhibitors for poly (adp-ribose) polymerase (parp), which plays a crucial role in dna repair and programmed cell death .

Mode of Action

It is known to be used in the synthesis of dipeptides . The compound likely interacts with its targets through the formation of bonds during the synthesis process, leading to changes in the structure and function of the resulting molecules .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . This process likely affects various biochemical pathways, depending on the specific dipeptides being synthesized. For instance, if the compound is used in the synthesis of a PARP inhibitor, it could affect DNA repair pathways .

Result of Action

The molecular and cellular effects of Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate would depend on the specific compounds it is used to synthesize. For instance, if used in the synthesis of a PARP inhibitor, the result of its action could be the inhibition of DNA repair and induction of cell death in cancer cells .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate are likely influenced by various environmental factors. These could include the conditions under which the compound is stored and used (e.g., temperature, pH), as well as the presence of other compounds in the reaction mixture .

属性

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHHWCHJZHKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680549 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-80-9 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)